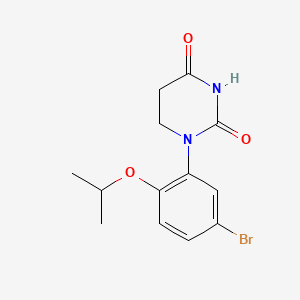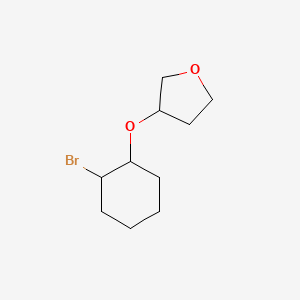
2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a dimethylpentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid typically involves the reaction of a suitable precursor with an isothiocyanate reagent. One common method is the reaction of 2,4-dimethylpentanoic acid with thiophosgene or its derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of less toxic reagents and solvents is preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives.
Applications De Recherche Scientifique
2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of aldehyde dehydrogenase (ALDH).
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound inhibits ALDH, an enzyme involved in the detoxification of aldehydes. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents such as cisplatin. Additionally, the compound may interfere with other cellular pathways, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
- 2-Isothiocyanatoethane-1,1-diyl)dibenzene
Uniqueness
Compared to similar compounds, 2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylpentanoic acid backbone provides a different steric and electronic environment, influencing its interactions with molecular targets and its overall efficacy in various applications .
Propriétés
Formule moléculaire |
C9H15NO2S |
|---|---|
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
2-(isothiocyanatomethyl)-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C9H15NO2S/c1-7(2)4-9(3,8(11)12)5-10-6-13/h7H,4-5H2,1-3H3,(H,11,12) |
Clé InChI |
UBMKODYMWKFNBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(CN=C=S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)





![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)






![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
